![molecular formula C21H27N5O2 B5647604 9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647604.png)
9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , typically involves spirocyclization of pyridine substrates. This process can be achieved through the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, one-pot multi-component reactions (MCRs) have been utilized for the synthesis of functionalized 8-oxa-2,4-diazaspiro[5.5]undecanes, indicating a diverse methodological approach to synthesizing complex spirocyclic compounds (Li et al., 2014).
Molecular Structure Analysis
Structural elucidation of diazaspiro[5.5]undecane derivatives has been achieved through various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the molecular arrangement and conformation of spirocyclic compounds, aiding in the understanding of their chemical reactivity and interactions (Zhu, 2011).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactions, including cycloadditions and transformations into condensed heterocyclic systems. Their reactivity is influenced by the structural configuration and the nature of substituents on the spiro framework, demonstrating versatility in chemical synthesis (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including melting points, solubility, and crystalline structure, are critical for their application in pharmaceuticals and material science. X-ray diffraction and NMR analysis provide comprehensive data on the physical characteristics of these compounds, informing their suitability for specific applications (Sun et al., 2010).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and interaction with biological targets, are central to their pharmacological potential. Studies on the synthesis and biological activity of these compounds highlight their significance in developing new therapeutic agents (Smyth et al., 2001).
properties
IUPAC Name |
9-(1-methylpyrazole-4-carbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-24-15-18(14-23-24)20(28)25-11-7-21(8-12-25)6-4-19(27)26(16-21)10-5-17-3-2-9-22-13-17/h2-3,9,13-15H,4-8,10-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJANOHWFELKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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